molecular formula C8H10N2O2 B1419766 Ethyl 4-aminopicolinate CAS No. 773140-43-5

Ethyl 4-aminopicolinate

Cat. No.: B1419766
CAS No.: 773140-43-5
M. Wt: 166.18 g/mol
InChI Key: JEGLDMPBDKDOQM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 4-aminopicolinate can be synthesized through various synthetic routes. One common method involves the esterification of 4-aminopicolinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, followed by purification through recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-aminopicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of ethyl 4-aminopicolinate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 4-aminopyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)7-5-6(9)3-4-10-7/h3-5H,2H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGLDMPBDKDOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20665291
Record name Ethyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773140-43-5
Record name Ethyl 4-aminopyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20665291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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